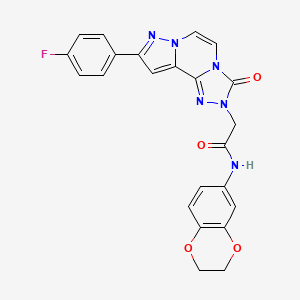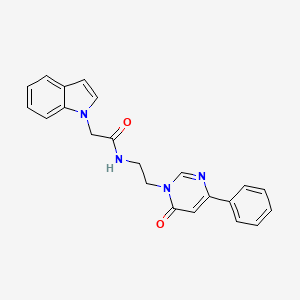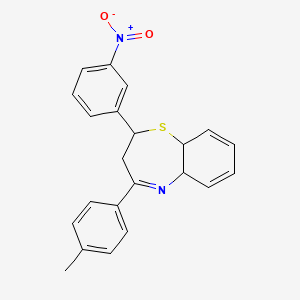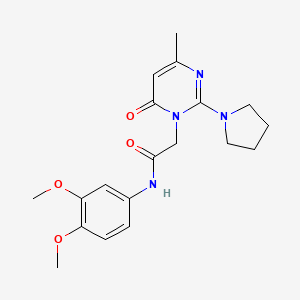![molecular formula C17H15N3O3S2 B2507192 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865175-84-4](/img/structure/B2507192.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the retrieved papers .Applications De Recherche Scientifique
Chemical Synthesis
Formation of Thiazine Derivatives : The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in the synthesis of thiazine derivatives. These derivatives are obtained through reactions involving N-dimethylthiocarbamoyl benzamid and HCl or TsOH, forming 4-allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one and related sulfides as intermediates (Jenny & Heimgartner, 1989).
Microwave-Promoted Synthesis : This compound is involved in microwave-promoted synthesis techniques, providing a cleaner, more efficient, and faster method for synthesizing N-substituted benzamides. This approach is an improvement over traditional thermal heating methods (Saeed, 2009).
Biological and Pharmacological Applications
Antifungal Agent Synthesis : It's used in the preparation of various benzamides with potential antifungal properties. The synthesis involves reacting salicylamide with thioureas and thioalkylamide, producing compounds screened for antifungal activity (Narayana et al., 2004).
Antimicrobial Studies : Some benzamide derivatives, including those derived from this compound, show significant antibacterial and antifungal activities. These findings are significant in the search for new antimicrobial agents (Priya et al., 2006).
Anticancer Research : Derivatives of this compound are studied for their pro-apoptotic activity in anticancer research, particularly against melanoma cell lines. One derivative showed significant growth inhibition, indicating potential as an anticancer agent (Yılmaz et al., 2015).
Fluorescence Studies and Anticancer Activity : Certain Co(II) complexes of benzamide derivatives, including those related to this compound, show fluorescence properties and have been studied for their anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Structure-Activity Relationship Studies : The compound plays a role in understanding structure-activity relationships in antiparasitic drugs, particularly against protozoans like Neospora caninum. Modifications on the thiazole and benzene moieties of related compounds are analyzed for their effect on drug efficacy (Esposito et al., 2007).
Additional Applications
Olefin Metathesis Catalysts : This compound is used in the preparation of ruthenium-based olefin metathesis catalysts, which are important in organic synthesis and industrial applications. The catalysts efficiently promote various olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).
Chemosensors for Cyanide Anions : Derivatives of the compound have been synthesized and studied as chemosensors for cyanide anions, indicating its potential application in environmental monitoring and safety (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h2-9,11H,1,10H2,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKMXAVDKIDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)


![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)


![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)


